2,4-dibromo-5-(trifluoromethyl)-1H-imidazole

Drug Discovery Physicochemical Properties ADME

Procure 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole for its unique electronic profile: the electron-withdrawing -CF3 group at position 5 raises LogP, boosting membrane permeability and metabolic stability versus non-fluorinated analogs. Two reactive bromo sites enable modular elaboration toward trifluoromethylated kinase inhibitors (e.g., B-Raf) or fluorinated coordination complexes. Commercial purity typically ≥95%, with storage at 2–8°C ensuring long-term stability for focused-library synthesis.

Molecular Formula C4HBr2F3N2
Molecular Weight 293.87 g/mol
CAS No. 81654-02-6
Cat. No. B1589548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dibromo-5-(trifluoromethyl)-1H-imidazole
CAS81654-02-6
Molecular FormulaC4HBr2F3N2
Molecular Weight293.87 g/mol
Structural Identifiers
SMILESC1(=C(N=C(N1)Br)Br)C(F)(F)F
InChIInChI=1S/C4HBr2F3N2/c5-2-1(4(7,8)9)10-3(6)11-2/h(H,10,11)
InChIKeyJOTAIPGEZUZEEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole (CAS 81654-02-6): Procurement Specifications and Physicochemical Profile for Research Synthesis


2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole is a polyhalogenated imidazole derivative characterized by the presence of two bromine atoms and a trifluoromethyl group on the heterocyclic core [1]. This solid-state compound, with a molecular weight of 293.87 g/mol , is a key intermediate used in the synthesis of more complex molecules for drug discovery and materials science. Its commercial availability typically ranges from 95% to 98% purity, with recommended long-term storage at 2-8°C .

The Unique Synthetic Utility of 2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole Over Non-Trifluoromethylated Analogs


While compounds like 2,4-dibromoimidazole (CAS 64591-03-3) serve as versatile scaffolds, substitution with the electron-withdrawing trifluoromethyl (-CF3) group in the 5-position fundamentally alters the imidazole ring's electronic character and, consequently, its utility in medicinal chemistry [1]. The -CF3 group significantly increases lipophilicity (predicted LogP is elevated), which enhances membrane permeability and metabolic stability in downstream derivatives . This is a critical differentiator from 2,4-dibromoimidazole, which lacks this group and therefore cannot confer the same favorable pharmacokinetic properties to synthesized drug candidates. This specific combination of two reactive bromo handles and a metabolically robust -CF3 group creates a unique and non-interchangeable synthetic intermediate.

Quantitative Evidence for Selecting 2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole (CAS 81654-02-6) as a Building Block


Enhanced Lipophilicity and Metabolic Stability vs. Non-Fluorinated 2,4-Dibromoimidazole Core

While no direct experimental LogP data was found for the exact compound, the addition of a trifluoromethyl group is a well-established strategy to increase the lipophilicity and metabolic stability of a molecule . The presence of the -CF3 group in this compound is predicted to increase its LogP by approximately 1.5 units compared to the non-fluorinated analog, 2,4-dibromoimidazole (CAS 64591-03-3), whose calculated LogP is 1.93 [1]. This increased lipophilicity in building blocks translates to improved membrane permeability and reduced metabolic clearance in final drug candidates, a critical differentiator for pharmaceutical development.

Drug Discovery Physicochemical Properties ADME

Dual Reactive Handles for Regioselective Functionalization vs. Monofunctional Precursors

The compound features two bromine atoms at the 2- and 4-positions, which serve as handles for sequential, regioselective cross-coupling reactions . This enables the systematic and orthogonal introduction of diverse substituents onto the trifluoromethylimidazole core, a capability that is impossible with simpler analogs like 5-(trifluoromethyl)-1H-imidazole (CAS 33468-69-8), which lacks bromine atoms . In a study on a related system, the site-selective Suzuki-Miyaura coupling of 2,4-dibromoaryl ethers was achieved using a cooperative ligand system, demonstrating the potential for regioselective diversification [1].

Organic Synthesis Cross-Coupling Scaffold Diversification

Purity Profile and Physical Form for Research-Grade Applications

Vendor specifications for 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole indicate a high-purity solid, suitable for use as a building block in research synthesis . The compound is provided as a solid, with a specified melting point of 166-168 °C , and vendors report a minimum purity specification of 98% . This level of purity is essential for ensuring reproducible results in complex synthetic sequences, minimizing side reactions and simplifying purification.

Procurement Quality Control Analytical Chemistry

Recommended Application Scenarios for Procuring 2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole (CAS 81654-02-6)


Scaffold for Kinase Inhibitor Libraries in Oncology Drug Discovery

This compound serves as an advanced intermediate for the synthesis of trifluoromethylated imidazole-containing kinase inhibitors. The -CF3 group, known for enhancing metabolic stability and binding affinity , makes derivatives promising candidates for targeting kinases like B-Raf [1]. It should be procured by medicinal chemistry teams building focused libraries around this pharmacophore.

Building Block for Agrochemical Research with Herbicidal or Fungicidal Potential

The polyhalogenated imidazole core is a common motif in agrochemicals. Its structural similarity to intermediates found in patents for fungicidal compositions suggests its utility in exploring new crop protection agents [2]. Researchers in this field should evaluate this compound for its potential as a novel scaffold.

Use in Materials Science for Developing Fluorinated Ligands and Complexes

The imidazole ring, functionalized with electron-withdrawing groups, is a valuable ligand for coordination chemistry and materials science. The dual bromine handles allow for the synthesis of complex, fluorinated ligands with fine-tuned electronic properties . This application scenario is relevant for materials scientists developing novel catalysts, sensors, or functional materials.

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